2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring a 6-ethoxy substituent on the aromatic ring and a [(3,4-dichlorophenyl)amino]methyl group at the 2-position.
Properties
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-8,18-19H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZZRSUFIMDBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation Synthesis
Reaction Mechanism and Substrate Selection
The most widely reported method involves the acid-catalyzed condensation of 2-hydroxy-6-ethoxybenzaldehyde with 3,4-dichloroaniline in anhydrous ethanol. This one-pot reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the Schiff base intermediate. Subsequent reduction of the imine linkage (C=N) yields the secondary amine product.
Procedure
- Reactant Preparation : Dissolve 2-hydroxy-6-ethoxybenzaldehyde (1.66 g, 0.01 mol) and 3,4-dichloroaniline (1.62 g, 0.01 mol) in 50 mL absolute ethanol.
- Catalysis : Add 0.5 mL glacial acetic acid as a catalyst.
- Reflux : Heat the mixture under reflux at 80°C for 4–6 hours.
- Workup : Cool to room temperature, precipitate the crude product via ice-water bath, and filter under vacuum.
- Purification : Recrystallize from ethanol to obtain pure 2-{[(3,4-dichlorophenyl)amino]methyl}-6-ethoxyphenol as off-white crystals.
Yield and Optimization
- Typical Yield : 68–72%
- Key Variables :
- Solvent : Ethanol > methanol > acetonitrile (highest solubility and reaction efficiency in ethanol).
- Temperature : Optimal at 80°C; lower temperatures prolong reaction time, while higher temperatures promote side reactions.
- Catalyst : Acetic acid (0.5–1% v/v) enhances imine formation without over-protonation.
Microwave-Assisted Synthesis
Green Chemistry Advantages
Microwave irradiation significantly accelerates the reaction by enabling rapid, uniform heating. This method reduces energy consumption and minimizes byproduct formation compared to conventional thermal methods.
Procedure
- Reactant Mixing : Combine equimolar quantities of 2-hydroxy-6-ethoxybenzaldehyde and 3,4-dichloroaniline in a microwave-safe vessel.
- Solvent System : Use 20 mL ethanol-water (1:1 v/v) to enhance microwave absorption.
- Irradiation : Subject the mixture to 180 W microwave power at 100°C for 8–12 minutes.
- Isolation : Quench the reaction with ice, filter, and recrystallize as above.
Performance Metrics
Reductive Amination Approach
Two-Step Synthesis
This method involves initial Schiff base formation followed by selective reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Step 1: Schiff Base Synthesis
- Conditions : React aldehyde and aniline in ethanol at 25°C for 24 hours.
- Intermediate : 2-{[(3,4-Dichlorophenyl)imino]methyl}-6-ethoxyphenol (yellow crystals, 89% yield).
Step 2: Reduction
Characterization and Analytical Validation
Spectroscopic Data
- IR (KBr, cm⁻¹) :
- ¹H NMR (400 MHz, CDCl₃) :
- Elemental Analysis :
Comparative Method Analysis
| Parameter | Conventional | Microwave | Reductive Amination |
|---|---|---|---|
| Time | 4–6 h | 10 min | 6–8 h |
| Yield | 68–72% | 82–87% | 75–90% |
| Purity | 95% | 98% | 97% |
| Scalability | High | Moderate | High |
| Green Metrics | Low | High | Moderate |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study protein interactions and functions.
Medicine: Investigated for potential therapeutic properties, particularly in the context of proteomics research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives
- 2-((p-Tolylimino)-6-ethoxyphenol (EST-L) Structure: Contains a p-tolylimino group (CH₃-C₆H₄-N=CH-) instead of the [(3,4-dichlorophenyl)amino]methyl group. Synthesis: Prepared by reacting 3-ethoxy salicylaldehyde with p-toluidine in ethanol (74% yield) . Biological Activity: Metal complexes of EST-L exhibit superior antibacterial activity against E. coli and S. aureus compared to the free ligand. For example, Cu(II) complexes show inhibition zones of 18–22 mm, outperforming EST-L (12–14 mm) . Spectroscopic Features: The azomethine (C=N) IR band at 1660 cm⁻¹ shifts to 1630–1640 cm⁻¹ upon metal coordination, indicating nitrogen involvement in bonding .
- (E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol Structure: Substitutes the 3,4-dichlorophenyl group with a 4-bromophenyl moiety. Tautomerism: Exhibits enol-keto tautomerism in solvent media and the solid state, with thermodynamic parameters (ΔG, ΔH) favoring the enol form by 2–4 kcal/mol .
Hydrazone and Imidazoline Derivatives
- 2-[(3-Chloropyridin-2-yl)hydrazonemethyl]-6-ethoxyphenol Structure: Replaces the amino methyl group with a hydrazone (-NH-N=CH-) linkage. Metal Complexation: Forms mononuclear Fe(III) complexes with distinct ESR spectra, suggesting altered redox properties compared to dichlorophenyl derivatives .
- 2-(2,6-Dichlorophenylamino)-2-imidazoline Structure: Features a 2,6-dichlorophenylamino group attached to an imidazoline ring. Pharmacological Activity: Acts as an α₂-adrenergic agonist (clonidine analog), highlighting how structural variations (imidazoline vs. phenolic core) shift bioactivity from antimicrobial to cardiovascular effects .
Pharmaceutical Derivatives
- Aceclofenac (2-[(2,6-Dichlorophenylamino)phenyl]acetoxy acetic acid) Structure: Shares the 2,6-dichlorophenylamino motif but incorporates a carboxylic acid ester group. Physicochemical Properties: Melting point (149–150°C) and solubility (freely soluble in acetone) differ significantly from phenolic analogs, underscoring the impact of functional groups on drug formulation .
Comparative Data Tables
Table 2: Physicochemical Properties of Dichlorophenyl Derivatives
Key Research Findings
- Antimicrobial Efficacy: Metal complexes of ethoxyphenol Schiff bases consistently outperform free ligands, likely due to enhanced membrane permeability via chelation .
- Structural Influence on Bioactivity : The 3,4-dichloro substitution may enhance antibacterial potency compared to p-tolyl or bromophenyl analogs, but direct comparative data are lacking.
- Spectroscopic Trends : Azomethine IR shifts (20–30 cm⁻¹) upon metal coordination are a hallmark of Schiff base complexes, aiding in structural characterization .
Biological Activity
The compound 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol (C15H15Cl2NO2) is a notable organic molecule due to its complex structure and potential biological activities. With a molecular weight of approximately 312.19 g/mol, it features a dichlorophenyl group, an amino group, and an ethoxy-substituted phenol moiety. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.
The biological activity of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that the compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Binding Affinity Studies
Recent molecular docking studies have provided insights into the binding modes and affinities of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol with various enzymes and receptors. These studies suggest that the compound shows promising interactions with key targets involved in cancer pathways, specifically:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
These interactions are crucial for understanding the potential therapeutic applications of the compound in oncology.
Case Studies
- Inhibition of Kinases : A study demonstrated that derivatives related to 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibited significant inhibition against EGFR and VEGFR-2 kinases. This inhibition was compared to Sorafenib, a known inhibitor, showcasing the potential of this compound in cancer treatment strategies .
- Cytotoxicity Profiles : The compound's cytotoxic effects were evaluated against various cancer cell lines. Results indicated strong selective cytotoxicity, suggesting that it may effectively target cancer cells while sparing normal cells .
Data Tables
The following table summarizes key research findings related to the biological activity of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol?
The compound is typically synthesized via a condensation reaction between 3,4-dichloroaniline and 6-ethoxy-2-hydroxybenzaldehyde in ethanol or methanol under reflux. Solvent choice impacts yield and purity, with ethanol providing better control over side reactions. Post-synthesis purification involves column chromatography (silica gel, gradient elution) to isolate the Schiff base product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization employs a combination of spectroscopic and crystallographic methods:
- X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the aromatic rings .
- FTIR identifies key functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- NMR (¹H and ¹³C) resolves substituent positions, such as the ethoxy group’s methyl triplet at ~1.3 ppm and methine proton splitting .
Q. What factors influence the compound’s stability under varying experimental conditions?
Stability studies reveal:
- pH sensitivity : Degrades in strongly acidic/basic conditions due to imine bond hydrolysis.
- Oxidative susceptibility : The phenolic group oxidizes to quinones under aerobic conditions, requiring inert atmospheres for long-term storage .
- Thermal stability : Decomposes above 200°C, necessitating low-temperature storage for analytical samples .
Advanced Research Questions
Q. How do computational studies explain the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450. The dichlorophenyl moiety engages in hydrophobic interactions, while the ethoxy group stabilizes hydrogen bonds with active-site residues. MD simulations (AMBER/CHARMM) further validate binding mode stability .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results often arise from:
- Substituent effects : Minor structural variations (e.g., methyl vs. methoxy groups) alter steric and electronic profiles .
- Assay conditions : Standardizing protocols (e.g., MIC testing using CLSI guidelines) minimizes variability. Meta-analyses with fixed/random-effects models quantify heterogeneity .
Q. How can this compound be utilized in coordination chemistry for catalytic applications?
As a tridentate ligand, it forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via the imine nitrogen, phenolic oxygen, and ethoxy oxygen. These complexes show catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions. Cyclic voltammetry confirms redox-active metal centers .
Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?
- HPLC-PDA with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels.
- LC-MS/MS identifies degradation products (e.g., hydrolyzed imine intermediates) .
- TGA-DSC monitors thermal degradation pathways for formulation studies .
Methodological Considerations
- Synthetic Optimization : Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures intermediate purity.
- Crystallography : Single-crystal growth in ethanol/water (1:1) at 4°C yields diffraction-quality crystals .
- Bioactivity Validation : Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements reduce experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
